REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:4]=[C:5]([C:11]2[O:12][C:13]3[C:14]([N:19]=2)=[N:15][CH:16]=[CH:17][CH:18]=3)[CH:6]=[C:7]([CH2:9]Br)[CH:8]=1.[C:20]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:25]=CC=C[CH:21]=1.[PH4+].[O-]CC.[Li+].[CH3:44][C:45]([CH3:47])=O>O.C(O)C.CN(C)C=O>[CH3:25][C:20](=[CH2:21])[CH2:2][C:3]1[CH:4]=[C:5]([C:11]2[O:12][C:13]3[C:14]([N:19]=2)=[N:15][CH:16]=[CH:17][CH:18]=3)[CH:6]=[C:7]([CH2:9][C:45]([CH3:47])=[CH2:44])[CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
BrCC=1C=C(C=C(C1)CBr)C=1OC=2C(=NC=CC2)N1
|
Name
|
|
Quantity
|
11 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
[PH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed under nitrogen for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the phosphonium salt is collected on a filter
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled in an ice-bath
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel using 2% methanol in chloroform as the eluant
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC=1C=C(C=C(C1)CC(=C)C)C=1OC=2C(=NC=CC2)N1)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |